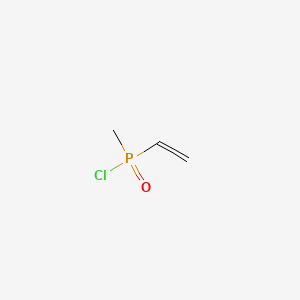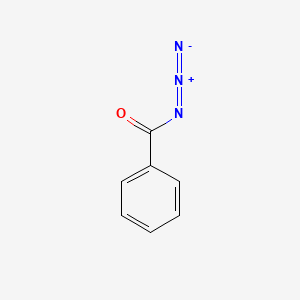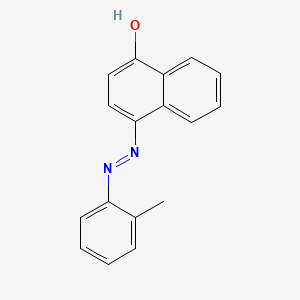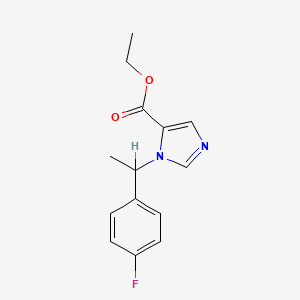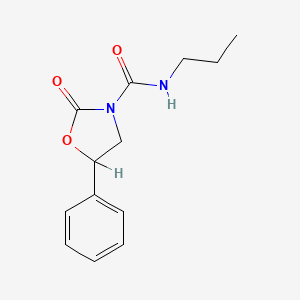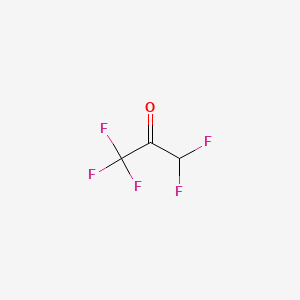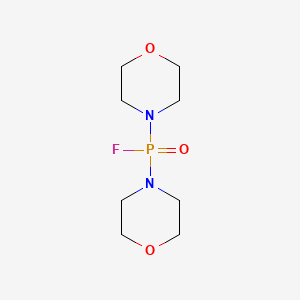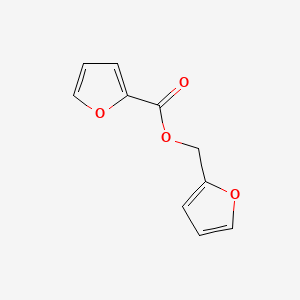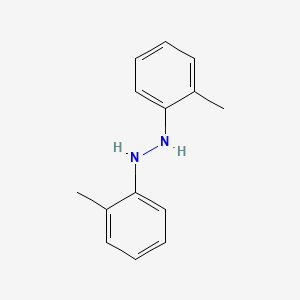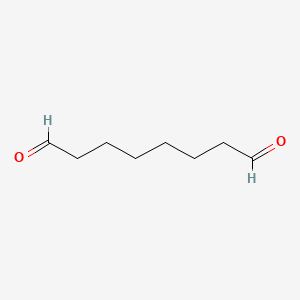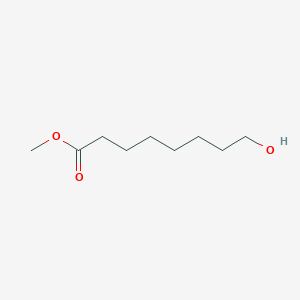
Methyl 8-hydroxyoctanoate
Vue d'ensemble
Description
Methyl 8-hydroxyoctanoate is a chemical compound that belongs to the class of fatty acid esters. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of fatty acids. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 8-hydroxyoctanoate is involved in the synthesis of various chemical structures. For instance, Methyl (4E,7R)-7-hydroxyoctanoate was used in the stereoselective synthesis of bicyclic tetrahydropyrans, which are important in creating complex molecular structures (Elsworth & Willis, 2008). Similarly, the compound has been employed in reactions leading to the production of aza, aziridine, and azetidine fatty esters, which are significant in the development of long-chain molecules with potential applications in various fields (Lie Ken Jie & Syed-rahmatullah, 1992).
Biopolymers and Tissue Engineering
In the realm of biopolymers and tissue engineering, this compound derivatives are essential. They are derived from polyhydroxyalkanoates (PHA), which are polyesters accumulated in bacteria. These compounds are used as starting materials for creating medical and pharmaceutical products due to their chiral and biocompatible properties (Ren et al., 2005). Another study highlights the application of PHA in developing devices like sutures and cardiovascular patches, emphasizing the role of this compound derivatives in this field (Chen & Wu, 2005).
Anticancer Research
The compound has been identified in studies exploring novel anticancer agents. For instance, a specific derivative, nonyl 8-acetoxy-6-methyloctanoate, isolated from the marine diatom Phaeodactylum tricornutum, has shown promising anticancer activities (Samarakoon et al., 2014). This illustrates the potential of this compound derivatives in developing new treatments for cancer.
Bioactive Compounds
Research into bioactive compounds derived from this compound has shown significant antimicrobial and antiproliferative effects. A library of compounds synthesized from (R)-3-hydroxyoctanoic acid, derived from PHA, exhibited antimicrobial activity against bacteria and fungi. These compounds also inhibited quorum sensing in Pseudomonas aeruginosa, highlighting their potential in antimicrobial and quorum sensing research (Radivojević et al., 2015).
Environmental and Material Science
This compound derivatives also have applications in environmental and material science. For example, they are used in the synthesis of degradable diblock copolyesters, showcasing their potential in developing environmentally friendly materials (Timbart et al., 2007).
Mécanisme D'action
Mode of Action
It’s important to note that the interaction of this compound with its potential targets and the resulting changes are subject to ongoing research .
Biochemical Pathways
Methyl 8-hydroxyoctanoate may be involved in the synthesis of polyhydroxyalkanoates (PHA), a family of biodegradable and biocompatible polyesters .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Propriétés
IUPAC Name |
methyl 8-hydroxyoctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIBIOIERBRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339140 | |
| Record name | Methyl 8-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20257-95-8 | |
| Record name | Methyl 8-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 8-hydroxyoctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


